molecular formula C18H17Cl2N3O4S B2617005 N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-chlorobenzyl)oxalamide CAS No. 1105216-19-0

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-chlorobenzyl)oxalamide

Cat. No. B2617005
CAS RN: 1105216-19-0
M. Wt: 442.31
InChI Key: YNFLDBZIRADRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-chlorobenzyl)oxalamide is a useful research compound. Its molecular formula is C18H17Cl2N3O4S and its molecular weight is 442.31. The purity is usually 95%.
BenchChem offers high-quality N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-chlorobenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-chlorobenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, such as those involving (hetero)aryl chlorides and amides, represent a significant area of research. These reactions are crucial for constructing complex organic molecules, which can be applicable in synthesizing compounds similar to N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-chlorobenzyl)oxalamide (Subhadip De, Junli Yin, & D. Ma, 2017).

Antimicrobial Activities

Research into highly functionalized compounds, such as those containing β-lactam and thiazolidine moieties, has shown significant antimicrobial activities. These studies contribute to the understanding of how structural modifications can impact biological activity, which could be relevant for compounds with similar structures to the one (M. Babu, K. Pitchumani, & P. Ramesh, 2012).

Synthesis and Biological Activities of Triazole Compounds

The synthesis and evaluation of triazole compounds containing thiazolidine rings demonstrate the potential biological activities of such compounds, including fungicidal activities. This research area may offer insights into the possible applications of N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-chlorobenzyl)oxalamide in biological contexts (Liang-zhong Xu et al., 2005).

Oxazolidinones as Protein Kinase Inhibitors

The development of 2-phenylisothiazolidin-3-one-1,1-dioxides as a new class of human protein kinase CK2 inhibitors highlights the potential therapeutic applications of compounds with similar structural features. Understanding the structure-activity relationships in these compounds can provide valuable insights into their potential scientific research applications (Maksym O. Chekanov et al., 2014).

properties

IUPAC Name

N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O4S/c19-13-4-2-12(3-5-13)11-21-17(24)18(25)22-14-6-7-15(20)16(10-14)23-8-1-9-28(23,26)27/h2-7,10H,1,8-9,11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFLDBZIRADRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-chlorobenzyl)oxalamide

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